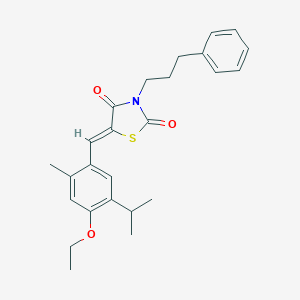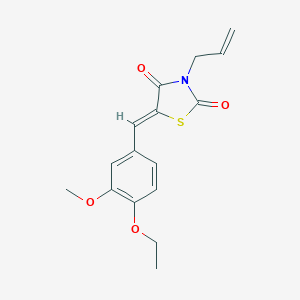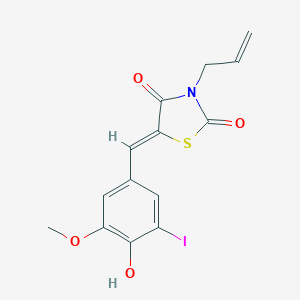![molecular formula C17H15N3O4 B286249 2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286249.png)
2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-furylmethylene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMA, and it is a derivative of imidazolidinone. FMA has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
FMA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. FMA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. In cancer treatment, FMA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects. FMA has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMA has also been found to reduce the levels of prostaglandins, which are known to play a crucial role in the inflammatory response. In cancer treatment, FMA has been found to induce apoptosis in cancer cells, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FMA has several advantages in lab experiments. FMA is relatively easy to synthesize, making it readily available for research. FMA has also been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of FMA is that it has poor solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for further research on FMA. One of the potential areas of research is the development of FMA-based drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the study of the pharmacokinetics and pharmacodynamics of FMA in vivo. Further research is also needed to determine the optimal dosage and administration route of FMA for maximum efficacy. Finally, the development of new synthesis methods for FMA could lead to the discovery of new derivatives with improved properties.
Conclusion:
In conclusion, FMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA has been studied extensively for its anti-inflammatory and analgesic properties and its potential use in cancer treatment. FMA has several advantages in lab experiments, including its ease of synthesis and low toxicity. However, FMA has some limitations, such as poor solubility in water. Further research is needed to explore the potential applications of FMA and to develop new derivatives with improved properties.
Méthodes De Synthèse
FMA can be synthesized using a simple and efficient method. The synthesis of FMA involves the reaction of 4-methylbenzoyl chloride with furfurylamine in the presence of sodium hydride, followed by the reaction of the resulting compound with 2,5-dioxoimidazolidine-1-acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
FMA has been studied extensively for its potential applications in various fields. One of the significant applications of FMA is in the field of medicine. FMA has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. FMA has also been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C17H15N3O4 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
2-[(4E)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O4/c1-11-4-6-12(7-5-11)18-15(21)10-20-16(22)14(19-17(20)23)9-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,21)(H,19,23)/b14-9+ |
Clé InChI |
MVFGYEGISABJBI-NTEUORMPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CO3)/NC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(5E)-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286166.png)
![methyl [(5E)-5-{3-bromo-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286168.png)
![methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286172.png)
![methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286175.png)
![methyl {(5E)-5-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286176.png)
![methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286178.png)
![methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286179.png)
![3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286180.png)



![2-{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}-N-phenylacetamide](/img/structure/B286187.png)
![ethyl 2-[2-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-4-bromophenoxy]acetate](/img/structure/B286188.png)
![(5Z)-2-amino-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B286189.png)